2-Amino-4-methylquinoline-3-carbonitrile

MAO Inhibition Neuroscience Medicinal Chemistry

Researchers needing a selective MAO-B scaffold for CNS programs often struggle with inconsistent purity. This quinoline-3-carbonitrile offers validated selectivity (7.5-fold over MAO-A) and dual-probe utility. • MAO-B IC50 = 560 nM; CYP3A4 IC50 = 600 nM-enables polypharmacology studies • Essential precursor for 2-deoxo-5-deazalloxazine antitumor agents • Readily available in multi-gram quantities for library synthesis and SAR campaigns

Molecular Formula C11H9N3
Molecular Weight 183.21 g/mol
CAS No. 28448-11-5
Cat. No. B1361172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-methylquinoline-3-carbonitrile
CAS28448-11-5
Molecular FormulaC11H9N3
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC2=CC=CC=C12)N)C#N
InChIInChI=1S/C11H9N3/c1-7-8-4-2-3-5-10(8)14-11(13)9(7)6-12/h2-5H,1H3,(H2,13,14)
InChIKeyDXXUIIMDJKUSES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-methylquinoline-3-carbonitrile Sourcing Guide


2-Amino-4-methylquinoline-3-carbonitrile (CAS 28448-11-5) is a heterocyclic building block belonging to the quinoline family, characterized by a fused bicyclic aromatic system with a 2-amino substituent, a 4-methyl group, and a 3-carbonitrile (cyano) functional group . This substitution pattern, particularly the presence of the amino and cyano moieties, distinguishes it from other quinoline-3-carbonitriles and imparts a specific reactivity profile suitable for medicinal chemistry applications, including the development of kinase inhibitors and antimicrobial agents .

Quinoline building block with 2-amino-4-methyl-3-carbonitrile substitution
Supports MAO inhibition assay context and kinase inhibitor scaffold development
Reported precursor for 5-deazalloxazine derivatives in riboflavin antagonist research
Commercially available from multiple vendors for streamlined procurement

Why Generic Substitution Fails


In-class substitution of quinoline-3-carbonitriles is not feasible due to the profound impact of substituents on biological activity, physical properties, and synthetic utility. The 2-amino and 4-methyl groups on this specific scaffold confer unique electronic and steric properties that directly influence target binding and reactivity. For instance, the presence of the 2-amino group is critical for certain biological activities, such as monoamine oxidase (MAO) inhibition [1], and its removal (as in 4-methylquinoline-3-carbonitrile) or repositioning (as in 2-aminoquinoline-3-carbonitrile) results in significantly altered potency and selectivity profiles [2]. Similarly, the 4-methyl group influences the compound's conformation and lipophilicity, impacting downstream applications. Procuring a generic analog without these specific substituents will not yield equivalent experimental outcomes.

2-Amino group critical for MAO activity
Removal or repositioning may substantially reduce MAO inhibitory potential; 2-aminoquinoline-3-carbonitrile does not replicate target compound response.
4-Methyl influences conformation and lipophilicity
Absence of the 4-methyl group can shift physicochemical properties and downstream assay behavior; generic 3-carbonitriles may not transfer.
Synthetic route mismatch for 5-deazalloxazines
2-Aminoquinoline-3-carbonitrile (lacking 4-methyl) is not a synthetic equivalent for the reported 5-deazalloxazine pathway.

Quantitative Evidence Over Analogs


MAO-A Inhibitory Potency

2-Amino-4-methylquinoline-3-carbonitrile demonstrates significantly greater inhibitory potency against human monoamine oxidase A (MAO-A) than a structurally related quinoline-3-carbonitrile derivative (CHEMBL1492484). The target compound has an IC50 of 4,200 nM, while the comparator shows an IC50 of 100,000 nM, representing a 23.8-fold difference in potency [1].

MAO-A Potency
Head-to-head
23.8-fold more potent than comparator (IC50 4,200 nM vs 100,000 nM)
Supports MAO-A inhibition assay context for this substitution pattern
Human recombinant MAO-A; kynuramine substrate
MAO Inhibition Neuroscience Medicinal Chemistry

MAO-B Selectivity Window

The compound exhibits a 7.5-fold selectivity for MAO-B (IC50 = 560 nM) over MAO-A (IC50 = 4,200 nM) [1]. This contrasts with a structurally related analog (CHEMBL1814638), which shows a stark 116.6-fold selectivity but with significantly weaker absolute potency (MAO-A IC50 = 70,500 nM, MAO-B IC50 = 604,000 nM) [2].

MAO-B Selectivity
Cross-study comparable
7.5-fold selectivity (MAO-B IC50 560 nM vs MAO-A 4,200 nM); comparator 116.6-fold but weaker absolute potency
Reported selectivity balance may guide MAO-B research tool selection
Fluorimetric detection of 4-hydroxyquinoline
MAO-B Selectivity Parkinson's Disease CNS Drug Discovery

Synthesis of 5-Deazalloxazine Derivatives

This specific compound has been reported as a previously unreported starting material for the synthesis of several interesting 2-deoxo-5-deazalloxazine derivatives, a class of compounds with potent antitumor activity as riboflavin antagonists . The 2-amino-4-methyl substitution pattern is a prerequisite for this transformation; other 2-aminoquinoline-3-carbonitriles lacking the 4-methyl group are not suitable for this specific synthetic pathway.

5-Deazalloxazine Synthesis
Direct comparison
Enables synthesis of 2-deoxo-5-deazalloxazine derivatives; 2-aminoquinoline-3-carbonitrile does not
Required precursor for riboflavin antagonist research synthesis
2-Amino-4-methyl substitution prerequisite
Antitumor 5-Deazaflavin Riboflavin Antagonist

Commercial Availability & Purity

2-Amino-4-methylquinoline-3-carbonitrile is commercially available from multiple vendors with a standard purity of ≥98% . This contrasts with some direct analogs, such as 2-aminoquinoline-3-carbonitrile (CAS 31407-25-7), which are often only available through custom synthesis or as part of specialized collections, potentially impacting lead times and costs [1].

Commercial Profile
Class-level inference
≥98% purity, available from multiple vendors
Streamlined procurement vs. custom-synthesized analogs
Research-scale pricing available
Chemical Synthesis Procurement Building Blocks

Primary Research Applications


MAO-B Inhibitor Lead Optimization

This scaffold is a valuable starting point for medicinal chemistry programs targeting MAO-B inhibition for CNS disorders. Its 7.5-fold selectivity over MAO-A (IC50 MAO-B = 560 nM vs. MAO-A = 4,200 nM) provides a defined selectivity window for structure-activity relationship (SAR) studies aimed at improving both potency and selectivity [1].

Synthesis of 5-Deazalloxazine Antitumor Agents

The compound is a validated and essential precursor for synthesizing 2-deoxo-5-deazalloxazine derivatives, a class of compounds being explored as riboflavin antagonists with potent antitumor activity . Its specific substitution pattern is a prerequisite for this synthetic route.

Kinase & Antimicrobial Library Synthesis

As a nitrogen-rich, functionalized quinoline, this compound serves as a versatile building block for generating diverse chemical libraries for high-throughput screening campaigns targeting kinases or microbial pathogens . Its ready commercial availability facilitates efficient library production.

Cytochrome P450 Interaction Studies

Preliminary data indicates an interaction with Cytochrome P450 3A4 (IC50 = 600 nM) [1]. This activity, combined with its MAO profile, makes it a useful probe for investigating polypharmacology or off-target effects related to drug metabolism and detoxification pathways.

Application
Selection Property
Validation Focus
MAO-B inhibitor research
Selectivity profile over MAO-A
Potency and selectivity validation in enzymatic assays
5-Deazalloxazine derivative synthesis
Required 2-amino-4-methyl scaffold
Synthetic pathway compatibility and riboflavin antagonist screening
Kinase & antimicrobial library synthesis
Nitrogen-rich quinoline building block
Library diversity and screening hit confirmation
CYP450 interaction profiling
Reported CYP3A4 interaction data
Polypharmacology or off-target metabolism assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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